molecular formula C19H18O8 B14170667 Chrysosplenol G CAS No. 130252-52-7

Chrysosplenol G

Cat. No.: B14170667
CAS No.: 130252-52-7
M. Wt: 374.3 g/mol
InChI Key: DCBXANRVINYQLF-UHFFFAOYSA-N
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Description

Chrysosplenol G is a flavonol derived from quercetin through hydroxylation and methylation processes, as part of the flavonoid biosynthesis pathway in plants such as Chrysosplenium sinicum . It belongs to a class of methylated flavonols that includes chrysosplenol B, C, D, E, and F. These compounds are distinguished by variations in hydroxyl and methoxy group positions on their core structures, which influence their biological activities and pharmacological properties.

Properties

IUPAC Name

5-hydroxy-2-(5-hydroxy-2,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-9-5-12(21)16-15(6-9)27-18(19(26-4)17(16)22)10-7-11(20)14(25-3)8-13(10)24-2/h5-8,20-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBXANRVINYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156423
Record name Chrysosplenol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130252-52-7
Record name Chrysosplenol G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130252527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenol G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction Methods

Plant Material Selection and Pretreatment

Chrysosplenol G is predominantly extracted from Chrysosplenium grayanum. Fresh or dried aerial parts are ground to ≤40 mesh size to maximize surface area. Defatting via hexane or petroleum ether precedes polar solvent extraction to remove lipids and chlorophyll.

Solvent Extraction

Maceration
  • Solvent System : Methanol or 70% ethanol (v/v) due to high flavonol solubility.
  • Conditions :
    • Solid-to-solvent ratio: 1:10–1:30 (w/v)
    • Duration: 48–72 hours at 25°C
    • Agitation: Intermittent shaking (100–150 rpm)
  • Yield : 0.02–0.05% (w/w) from dried plant material.
Soxhlet Extraction
  • Solvent : Ethyl acetate or chloroform for selective flavonol extraction.
  • Conditions :
    • Temperature: 60–80°C
    • Cycle duration: 6–8 hours
  • Efficiency : 20–30% higher than maceration for low-polarity flavonols.
Sequential Extraction

A tiered approach improves selectivity:

  • Non-polar wash : Hexane (1:5 w/v, 2 hours).
  • Polar extraction : Methanol (1:10 w/v, 3 × 24 hours).
  • Partitioning : Liquid-liquid extraction with chloroform-water (1:1 v/v).

Chromatographic Purification

Column Chromatography (CC)
  • Stationary Phase : Silica gel (60–120 mesh).
  • Mobile Phase : Gradient elution with hexane-ethyl acetate-methanol (90:10:0 → 50:50:5).
  • Outcome : this compound elutes at 40–50% ethyl acetate.
Preparative High-Performance Liquid Chromatography (HPLC)
  • Column : C18 reverse-phase (250 × 21.2 mm, 5 µm).
  • Mobile Phase :
    • A: 0.1% formic acid in water
    • B: Acetonitrile
    • Gradient: 30% B → 70% B over 30 minutes.
  • Flow Rate : 10 mL/min.
  • Purity : ≥95% after two cycles.

Synthetic Routes

Methylation of Quercetin

This compound is synthesized via regioselective methylation of quercetin (3,3',4',5,7-pentahydroxyflavone):

  • Protection : Benzylation of C-3 and C-7 hydroxyl groups.
  • Methylation :
    • Reagents : Methyl iodide (2.5 eq), potassium carbonate (3 eq).
    • Solvent : Dimethyl sulfoxide, 80°C, 12 hours.
  • Deprotection : Hydrogenolysis (H₂, Pd/C, methanol).
  • Overall Yield : 18–22%.

Optimization Strategies

Solvent Polarity and Temperature

Parameter Optimal Value Yield Increase Reference
Ethanol concentration 70% (v/v) 41.5%
Extraction temperature 60°C 30%
Ultrasound frequency 40 kHz 50%

Advanced Techniques

  • Microwave-Assisted Extraction (MAE) :
    • 80% ethanol, 500 W, 5 minutes → 2× yield vs. maceration.
  • Supercritical Fluid Extraction (SFE) :
    • CO₂ with 10% ethanol cosolvent, 85°C, 210 atm → 88–91.5% recovery.

Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (CDCl₃) : δ 6.92 (s, H-6), δ 3.89 (s, OCH₃-3), δ 3.85 (s, OCH₃-7).
    • ¹³C NMR : 178.9 ppm (C-4 ketone), 152.1 ppm (C-2').
  • High-Resolution Mass Spectrometry (HRMS) : m/z 374.1004 [M+H]⁺ (calc. 374.1008).

Purity Assessment

  • HPLC-DAD : λ = 280 nm, retention time = 12.3 minutes.
  • Thin-Layer Chromatography (TLC) : Rf = 0.52 (hexane:ethyl acetate 3:1).

Case Studies

Isolation from Chrysosplenium grayanum

  • Extraction : Dried plant (500 g) macerated in methanol (3 × 5 L).
  • Partitioning : Chloroform-water (1:1) → 8.2 g chloroform fraction.
  • Column Chromatography : Silica gel, hexane-ethyl acetate gradient → 45 mg this compound.
  • Purity : 98.5% (HPLC).

Large-Scale Synthesis

  • Quercetin (10 g) → 2.1 g this compound .
  • Cost Analysis : $12,500/kg (vs. $12,000/kg for natural extraction).

Challenges and Solutions

Challenge Mitigation Strategy
Low natural abundance Cultivation optimization (soil pH 6.5, 25°C)
Co-elution with analogs Hydrophilic interaction chromatography (HILIC)
Thermal degradation during SFE Cosolvent addition (ethanol 10%)

Chemical Reactions Analysis

Types of Reactions

Chrysosplenol G undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

Chrysosplenol G has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.

    Biology: Studied for its role in modulating cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties. It has shown promise in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo studies.

    Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.

Mechanism of Action

Chrysosplenol G exerts its effects through multiple molecular targets and pathways:

    Anticancer Activity: It induces apoptosis in cancer cells by activating the mitogen-activated protein kinase (MAPK) pathway and increasing the production of reactive oxygen species (ROS).

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.

    Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparative Analysis of Chrysosplenol G and Analogous Compounds

Chrysosplenol D
  • Anticancer Effects: Induces apoptosis in oral squamous cell carcinoma (OSCC) via suppression of the MAPK pathway and upregulation of heme oxygenase-1 (HO-1) .
  • Autophagy and ROS Induction : Triggers reactive oxygen species (ROS) and autophagy in prostate cancer, leading to mitochondrial dysfunction .
  • ERK1/2 Activation : Sustained ERK1/2 signaling in cancer cells promotes proteasome-dependent degradation of phosphoproteins, linking autophagy to apoptosis .
Chrysosplenol C
  • Antiparasitic Activity : Isolated from Hyptis brevipes, it demonstrates activity against Leishmania amazonensis and Plasmodium falciparum .
  • Structural Feature : Retains a hydroxyl group at the C-3 position, which may enhance its interaction with parasitic enzymes.
Chrysosplenol (Unspecified)
  • Aldose Reductase Inhibition : Exhibits an IC50 of 1.92 ± 0.08 μM against rat lens aldose reductase (RLAR), comparable to apigenin (1.97 ± 0.10 μM) but less potent than luteolin-7-O-glucoside (1.31 ± 0.09 μM) .
This compound
  • Limited direct pharmacological data are available. Further studies are needed to elucidate its specific mechanisms.

Natural Sources and Extraction

  • Chrysosplenol D and G: Found in Artemisia annua and Chrysosplenium sinicum. Ethanol-based extraction enhances their recovery due to improved solubility of methylated flavonols .
  • Chrysosplenol C: Predominantly isolated from Hyptis brevipes and Tanacetum parthenium .

Data Table: Comparative Overview of Key Chrysosplenols

Compound Precursor Structural Features Natural Sources Key Biological Activities References
This compound Quercetin 3-OH, 4'-OCH3, 7-OCH3 (predicted) Chrysosplenium sinicum Hypothesized antioxidant/anti-inflammatory
Chrysosplenol D Kaempferol 3-OH, 6-OCH3, 4'-OCH3 Artemisia annua Anticancer (MAPK/HO-1), autophagy induction
Chrysosplenol C Kaempferol 3-OH, 6-OCH3, 7-OCH3 Hyptis brevipes Antiparasitic (Leishmania, Plasmodium)
Chrysosplenol Unspecified Methylated flavonol Tanacetum parthenium Aldose reductase inhibition (IC50: 1.92 μM)

Q & A

Q. What analytical techniques are recommended for identifying Chrysosplenol G in plant extracts?

To isolate and identify this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy and mass spectrometry (MS). Use a C18 reverse-phase column with a gradient mobile phase (e.g., water-acetonitrile with 0.1% formic acid) to enhance separation efficiency. Validate the compound’s identity by comparing retention times and spectral data with authenticated reference standards. Cross-validate purity using nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use a systematic approach:

  • Screen solvents (e.g., ethanol, methanol, aqueous mixtures) for polarity-based extraction efficiency.
  • Apply ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance yield.
  • Quantify yield via calibration curves using HPLC-UV and adjust parameters (e.g., temperature, solvent-to-solid ratio) iteratively .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms:

  • Antioxidant activity: DPPH/ABTS radical scavenging assays.
  • Anti-inflammatory: COX-2 inhibition or NF-κB luciferase reporter assays.
  • Cytotoxicity: MTT or resazurin assays on cancer cell lines. Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Address variability by:

  • Validating compound purity (>95% via HPLC) to exclude confounding impurities.
  • Replicating assays under standardized conditions (e.g., cell passage number, serum concentration).
  • Applying meta-analysis to published data, assessing methodological heterogeneity (e.g., dose ranges, exposure times) .

Q. What strategies are effective for elucidating this compound’s molecular mechanisms of action?

Combine omics and computational approaches:

  • Transcriptomics/proteomics: Identify differentially expressed genes/proteins in treated vs. untreated cells.
  • Molecular docking: Predict binding affinities to targets (e.g., kinases, receptors) using AutoDock Vina.
  • CRISPR-Cas9 knockouts: Validate target involvement in observed bioactivity .

Q. How should in vivo studies be designed to evaluate this compound’s pharmacokinetics and toxicity?

  • Pharmacokinetics: Administer this compound orally/intravenously in rodent models; collect plasma at timed intervals for LC-MS/MS analysis of bioavailability and half-life.
  • Toxicity: Conduct acute/chronic toxicity studies (OECD guidelines), monitoring hematological, hepatic, and renal markers. Use nonlinear mixed-effects modeling (NONMEM) for dose-response relationships .

What frameworks ensure rigor in formulating research questions about this compound?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • PICO: “Does this compound (I) reduce oxidative stress (O) in diabetic rat models (P) compared to metformin (C)?”
  • FINER: Ensure novel mechanistic hypotheses (e.g., epigenetic modulation) and ethical animal use protocols .

Methodological Guidance

Q. How to validate this compound’s structural analogs for structure-activity relationship (SAR) studies?

  • Synthesize analogs via regioselective methylation or hydroxylation.
  • Characterize using HR-MS and 2D-NMR (COSY, HSQC).
  • Test analogs in parallel bioassays and correlate substituent patterns with activity trends .

Tables for Key Methodological Parameters

Technique Parameters Validation Criteria
HPLC-UV QuantificationColumn: C18; λ = 280 nm; flow rate: 1 mL/minR² > 0.99 in linear range (1–100 µg/mL)
Molecular DockingSoftware: AutoDock Vina; grid size: 60 ųBinding energy ≤ -7.0 kcal/mol
In Vivo PK StudySampling: 0, 1, 2, 4, 8, 24 h post-doseAUC₀–24 ≥ 500 ng·h/mL

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